molecular formula C15H14FN5OS2 B2964584 2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 869346-35-0

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2964584
CAS RN: 869346-35-0
M. Wt: 363.43
InChI Key: PQLJIIDHCOTLKP-UHFFFAOYSA-N
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Description

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H14FN5OS2 and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

Glutaminase inhibitors, such as BPTES analogs, have shown promise in cancer therapy by attenuating the growth of tumor cells. For instance, one study discovered that a BPTES analog, designed to improve drug-like properties and aqueous solubility, demonstrated potency and solubility improvements over BPTES. This analog significantly inhibited the growth of P493 human lymphoma B cells in vitro and in mouse xenograft models, highlighting its therapeutic potential (Shukla et al., 2012).

Anticancer Activity of Imidazothiadiazole Analogs

Research into N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds has shown significant cytotoxic activities against various cancer cell lines. These compounds, synthesized via heterocyclization, have exhibited promising results, particularly against breast cancer cell lines. The study underscores the importance of imidazothiadiazole analogs in the development of new anticancer drugs (Abu-Melha, 2021).

Antimicrobial Properties

The antimicrobial potential of certain derivatives related to the thiadiazolyl and imidazolyl structures has been explored, with compounds demonstrating in vitro antibacterial and antifungal activities. Such studies indicate the compound's relevance in developing new antimicrobial agents, offering a promising avenue for addressing drug-resistant infections (Baviskar, Khadabadi, & Deore, 2013).

Synthesis and Evaluation for Antimicrobial Activity

Further exploration into sulfonamide derivatives has unveiled their cytotoxic activity against cancer cell lines, including breast and colon cancers. Such derivatives hold potential as anticancer agents, contributing to the broader application of the compound in medicinal chemistry and oncology (Ghorab et al., 2015).

Antioxidant Activity

Studies on coordination complexes involving pyrazole-acetamide derivatives have highlighted their significant antioxidant activity. This suggests potential applications in diseases where oxidative stress plays a key role, further expanding the therapeutic scope of such compounds (Chkirate et al., 2019).

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS2/c1-10-19-20-14(24-10)18-13(22)9-23-15-17-6-7-21(15)8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLJIIDHCOTLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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